Cas no 887863-43-6 (3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide)

3-(Azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide is a specialized sulfonamide-based compound featuring a benzamide core with distinct functional groups, including an azepane sulfonyl moiety and a difluoromethanesulfonyl-substituted phenyl ring. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for protease inhibition or receptor modulation due to the presence of sulfonyl and halogenated groups. The chloro and difluoromethanesulfonyl substituents enhance electrophilic reactivity, facilitating selective binding interactions. This compound’s well-defined molecular architecture offers precise tunability for structure-activity relationship studies, making it valuable for targeted drug discovery and biochemical research applications. High purity and stability under standard conditions further support its use in rigorous synthetic workflows.
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide structure
887863-43-6 structure
Product name:3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
CAS No:887863-43-6
MF:C20H21ClF2N2O5S2
Molecular Weight:506.970948934555
CID:5447987

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]benzamide
    • 3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
    • インチ: 1S/C20H21ClF2N2O5S2/c21-17-9-8-14(12-18(17)32(29,30)25-10-3-1-2-4-11-25)19(26)24-15-6-5-7-16(13-15)31(27,28)20(22)23/h5-9,12-13,20H,1-4,10-11H2,(H,24,26)
    • InChIKey: YZIPGINDZJNCAQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(S(C(F)F)(=O)=O)=C1)(=O)C1=CC=C(Cl)C(S(N2CCCCCC2)(=O)=O)=C1

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3061-0014-1mg
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F3061-0014-4mg
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
4mg
$66.0 2023-04-28
Life Chemicals
F3061-0014-2μmol
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3061-0014-40mg
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F3061-0014-5μmol
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F3061-0014-10μmol
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F3061-0014-30mg
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
30mg
$119.0 2023-04-28
Life Chemicals
F3061-0014-2mg
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3061-0014-25mg
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
25mg
$109.0 2023-04-28
Life Chemicals
F3061-0014-20μmol
3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide
887863-43-6 90%+
20μl
$79.0 2023-04-28

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide 関連文献

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamideに関する追加情報

Introduction to 3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide (CAS No. 887863-43-6)

3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide, identified by its CAS number 887863-43-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a fused heterocyclic system, specifically an azepane ring, which is appended with various functional groups to enhance its pharmacological properties. The presence of both chloro and difluoromethanesulfonyl substituents in the aromatic ring further modulates its reactivity and biological activity, making it a promising candidate for further exploration in drug discovery.

The azepane-1-sulfonyl moiety in the molecular structure contributes to the compound's solubility and bioavailability, which are critical factors in the development of effective therapeutic agents. This feature is particularly important in designing molecules that must traverse biological membranes while maintaining stability in physiological conditions. The 4-chloro substituent introduces a region of electrophilicity, which can be exploited in various chemical transformations, including nucleophilic aromatic substitution reactions that are commonly employed in medicinal chemistry.

The N-(3-difluoromethanesulfonylphenyl) part of the molecule is particularly noteworthy due to the unique electronic properties imparted by the difluoromethanesulfonyl group. This group not only enhances the lipophilicity of the compound but also influences its interactions with biological targets. In recent years, there has been growing interest in fluorinated compounds due to their ability to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles. The incorporation of such groups into drug candidates has been a cornerstone of modern medicinal chemistry, leading to several FDA-approved drugs that rely on fluorine atoms for their efficacy.

Recent studies have highlighted the potential of 3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide as a scaffold for developing novel therapeutic agents. Its unique structural features make it a versatile building block for further derivatization, allowing researchers to fine-tune its properties for specific applications. For instance, modifications around the azepane ring have been shown to influence receptor binding affinity, while alterations at the aromatic core can modulate enzyme inhibition profiles.

In particular, the combination of a sulfonyl group and a chloro substituent has been explored in the context of developing kinase inhibitors, which are critical targets in oncology research. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that are both effective and have minimal side effects. The structural motifs present in 3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide make it an attractive candidate for this purpose.

Moreover, the difluoromethanesulfonylphenyl group has been investigated for its potential role in enhancing drug-receptor interactions. Fluorine atoms can participate in dipole-dipole interactions and hydrogen bonding networks, which can significantly improve binding affinity. Additionally, fluorine atoms can influence metabolic stability by preventing unwanted hydrolysis or oxidation reactions. These properties have made fluorinated compounds valuable tools in drug development, and their continued study is likely to yield further insights into their utility.

The synthesis of 3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key steps include sulfonylation reactions, aromatic substitution reactions, and ring-closing metathesis or cyclization processes to form the azepane core. Each step must be meticulously controlled to avoid side reactions that could compromise the final product's integrity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like this one. Techniques such as flow chemistry and continuous manufacturing have improved reaction yields while reducing waste generation—a critical consideration in sustainable pharmaceutical development. These innovations not only enhance production efficiency but also align with global efforts to minimize environmental impact.

The pharmacological evaluation of 3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide has revealed several promising activities. In vitro studies have demonstrated its potential as an inhibitor of various enzymes and receptors relevant to human health. For example, preliminary data suggest that it may exhibit inhibitory effects on certain kinases and other targets involved in inflammation and pain signaling pathways.

One particularly intriguing aspect of this compound is its potential dual functionality—meaning it might interact with multiple biological targets simultaneously. Such polypharmacicity can be advantageous in treating complex diseases where multiple pathways are dysregulated. However, it also necessitates thorough characterization to ensure that off-target effects do not compromise therapeutic efficacy or safety.

The development pipeline for 3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide is still early-stage but shows considerable promise based on preclinical findings. Researchers are exploring various derivatives to enhance its pharmacological profile further before considering clinical trials. Collaborations between academic institutions and pharmaceutical companies are likely to play a crucial role in advancing this compound through the necessary regulatory hurdles.

In conclusion,3-(azepane-1-sulfonyl)-4-chloro-N-(3-difluoromethanesulfonylphenyl)benzamide (CAS No. 887863-43-6) represents an innovative entry point for drug discovery efforts aimed at addressing unmet medical needs. Its unique structural features offer opportunities for designing next-generation therapeutics with improved efficacy and selectivity. As research continues into its pharmacological properties,this compound holds significant potential as part of broader efforts within medicinal chemistry toward developing safer, more effective treatments for human diseases.

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